

Application Note: In Vivo Administration of [Pro3]-GIP (Mouse)

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Compound of Interest

Compound Name: [Pro3]-GIP (Mouse)

Cat. No.: B1573937

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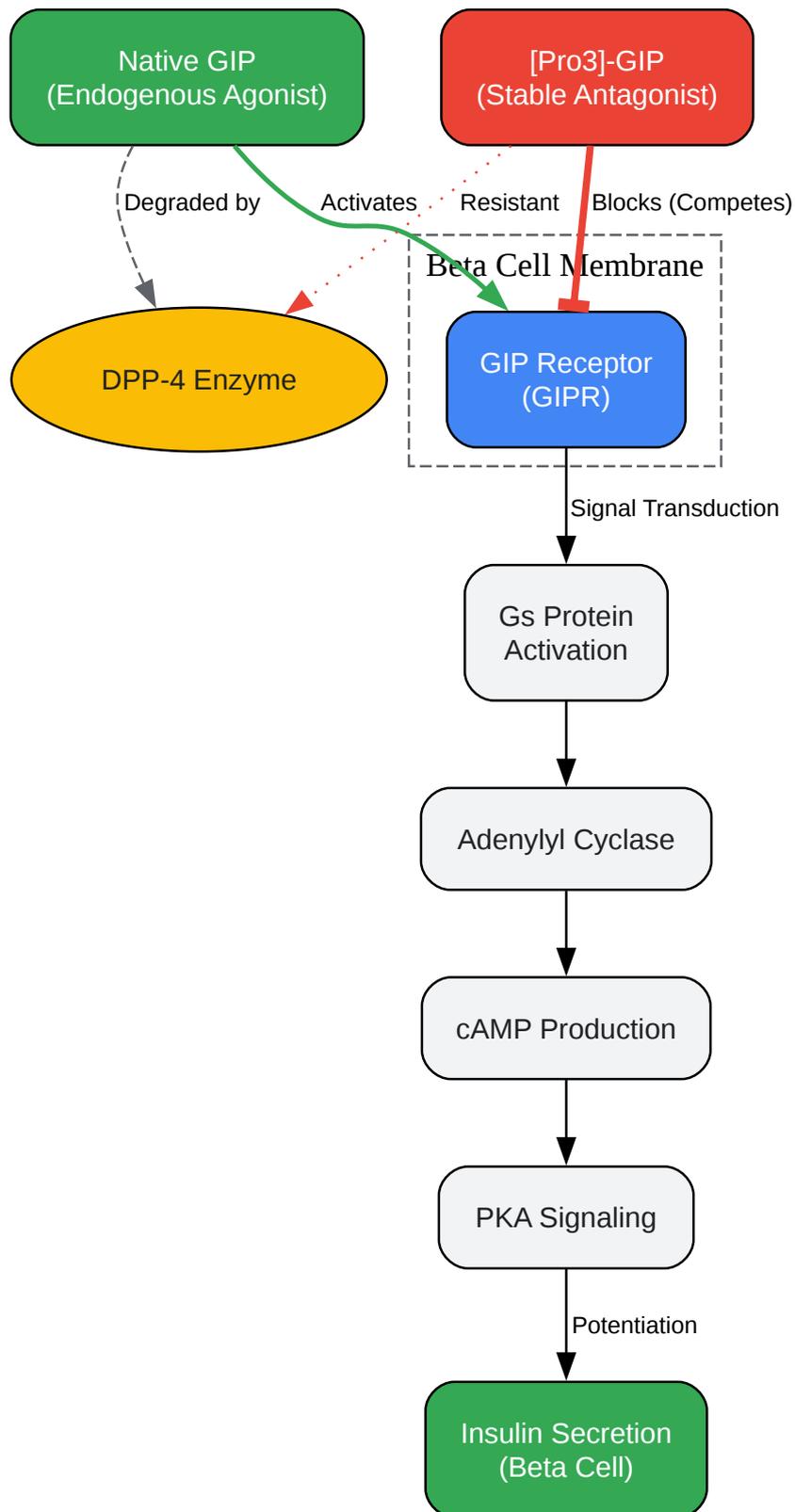
Executive Summary & Mechanism of Action

[Pro3]-GIP (Mouse) is a stable, specific antagonist of the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor in murine models.^{[1][2][3]} Unlike native GIP, which is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) ($t_{1/2}$ ~2-7 mins), [Pro3]-GIP contains a proline substitution at position 3 (Tyr-Ala-Pro...) that confers complete resistance to DPP-4 cleavage.^[1]

Crucial Distinction: While native GIP acts as an incretin agonist (stimulating insulin), [Pro3]-GIP binds to the murine GIP receptor without activating the downstream cAMP/PKA signaling cascade, effectively blocking the action of endogenous GIP. This makes it the gold-standard tool for studying the physiological consequences of GIP receptor loss-of-function (chemical ablation) in obesity, insulin resistance, and diabetes.

Mechanistic Pathway (GIPR Antagonism)

The following diagram illustrates how [Pro3]-GIP competitively occupies the GIP receptor, preventing the native ligand-induced cAMP excursion and subsequent insulin degranulation.^[4]



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Figure 1: Mechanism of [Pro3]-GIP antagonism.[1][4][5] The peptide resists DPP-4 degradation and competitively blocks GIPR, preventing the cAMP-dependent insulin secretion cascade.[4]

Pre-Experimental Planning

Compound Specifications

- Sequence: Tyr-Ala-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-Gly-Lys-Lys-Asn-Asp-Trp-Lys-His-Asn-Leu-Thr-Gln
- Molecular Weight: ~4971.6 Da (Use batch-specific MW from CoA for calculations).[1]
- Solubility: Highly soluble in water and saline (≥ 1 mg/mL).[1]
- Storage: Lyophilized powder at -20°C (stable >1 year). Reconstituted aliquots at -80°C .

Formulation Strategy

Avoid DMSO if possible, as it can induce local irritation in chronic IP studies. [Pro3]-GIP is sufficiently hydrophilic for aqueous vehicles.[1]

Component	Concentration	Purpose
Vehicle	0.9% Sterile Saline (NaCl)	Isotonic carrier.[1]
Stock Solution	500 μM (approx.[1] 2.5 mg/mL)	High concentration for storage. [1]
Working Solution	2.5 - 12.5 μM	Diluted for injection volume (typically 5-10 mL/kg).[1]

Reconstitution Protocol:

- Equilibrate the peptide vial to room temperature before opening (prevents condensation).
- Add sterile 0.9% NaCl to the vial to achieve a 500 μM stock.
- Calculation Example: For 1 mg of peptide (MW ~4972):

[1]

- Gently swirl or vortex at low speed. Do not sonicate unless absolutely necessary (heat degrades peptides).[1]
- Aliquot into single-use vials (e.g., 50 µL) and freeze at -80°C. Avoid freeze-thaw cycles.

In Vivo Administration Protocols

Standard Dosing Regimens

Based on seminal work by Gault et al. and Irwin et al., the following doses are established for murine models (C57BL/6, ob/ob, or High-Fat Diet mice).

Parameter	Specification	Rationale
Effective Dose	25 nmol/kg body weight	Saturates GIP receptors in vivo; blocks native GIP effects. [3][6]
Route	Intraperitoneal (i.p.) ^{[1][3][7][8]} ^[9]	Mimics systemic absorption; standard for metabolic peptides.
Injection Volume	5 - 10 mL/kg	Standard volume to ensure accuracy (e.g., 100-200 µL for a 20g mouse).
Frequency (Chronic)	Once Daily (q.d.)	Sufficient to maintain receptor blockade due to enhanced stability.
Timing	Late afternoon (16:00 - 17:00) ^{[1]00)}	Prior to the dark phase (active feeding window) to block postprandial GIP.

Protocol A: Acute Antagonist Validation (The "Blockade" Test)

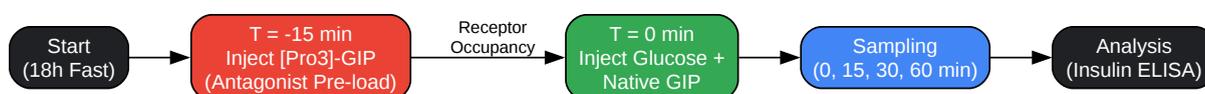
Objective: Verify the compound's activity by demonstrating it blocks the insulinotropic effect of native GIP during a glucose challenge.[3][6][10]

Experimental Design:

- Group 1: Vehicle + Glucose
- Group 2: Native GIP (25 nmol/kg) + Glucose[1][2][9]
- Group 3: [Pro3]-GIP (25 nmol/kg) + Glucose[1][2][7][9][11]
- Group 4: [Pro3]-GIP (25 nmol/kg) + Native GIP (25 nmol/kg) + Glucose[1]

Workflow:

- Fast mice for 18 hours (overnight) to baseline insulin/glucose.
- T = -15 min: Administer [Pro3]-GIP (25 nmol/kg, i.p.) or Saline. This pre-incubation allows the antagonist to occupy the receptors.
- T = 0 min: Administer Glucose (18 mmol/kg or 2 g/kg) combined with Native GIP (25 nmol/kg, i.p.).
- Sampling: Collect tail blood at 0, 15, 30, 60 min.
- Readout: Measure Plasma Insulin and Blood Glucose.
 - Success Criteria: Group 4 (Combination) should have significantly lower insulin peaks compared to Group 2 (Native GIP alone), resembling Group 1 (Vehicle).[1]



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Figure 2: Timeline for Acute Antagonist Validation. Pre-treatment ensures GIPR blockade before agonist challenge.

Protocol B: Chronic Metabolic Phenotyping (Obesity/Diabetes)

Objective: Assess the impact of long-term GIPR ablation on weight loss and insulin sensitivity.

- Animal Model: High-Fat Diet (HFD) mice (fed for >12 weeks) or ob/ob mice.
- Duration: 21 to 60 days.
- Administration:
 - Prepare fresh working solution from frozen stock every 2-3 days (keep at 4°C).
 - Inject 25 nmol/kg [Pro3]-GIP i.p. once daily at 16:00 hours.
- Measurements:
 - Daily: Body weight, Food intake.
 - Weekly: Non-fasting blood glucose.
 - Terminal (Day 21+): OGTT (Oral Glucose Tolerance Test) and Insulin Tolerance Test (ITT).
[1]
- Expected Outcomes:
 - Reduced body weight gain (or weight loss).[1][2]
 - Improved glucose tolerance (lower AUC during OGTT).[1]
 - Note: In STZ-induced diabetic mice (insulin-deficient), [Pro3]-GIP may worsen hyperglycemia, confirming that GIP's beneficial effects are insulin-dependent.

Troubleshooting & Critical Considerations

Issue	Probable Cause	Solution
No Effect in Acute Test	Insufficient pre-incubation time.	Ensure [Pro3]-GIP is injected 15-30 mins before the native GIP/Glucose challenge.
Precipitation	High salt or pH mismatch.	Reconstitute in pure water first, then dilute with 2x Saline. Ensure pH is ~7.4.
Variable Results	Circadian rhythm effects.	GIP sensitivity varies.[9][12] Always dose at the same time of day (preferably before dark cycle).
Loss of Potency	Peptide degradation.	Use aliquots. Do not refreeze. Verify -80°C storage.
Unexpected Agonism	Species mismatch.	Warning: [Pro3]-GIP is an antagonist in mice but can act as a partial agonist in humans. [4] Do not use this protocol for humanized mouse models expressing human GIPR without validation.

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